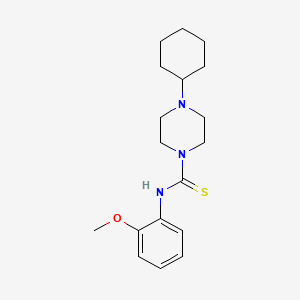![molecular formula C15H15IN2O4S B3612135 N-(4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3612135.png)
N-(4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide
Descripción general
Descripción
N-(4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide, commonly known as IMSA, is a novel chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. IMSA is a sulfonamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Aplicaciones Científicas De Investigación
IMSA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). IMSA has also been found to possess anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, IMSA has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Mecanismo De Acción
The exact mechanism of action of IMSA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. IMSA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation and immune responses. IMSA also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt, which are signaling molecules that are involved in cell survival and proliferation.
Biochemical and physiological effects:
IMSA has been shown to exhibit a range of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in various cell types. IMSA has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. In addition, IMSA has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IMSA for lab experiments is its ability to inhibit multiple signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. This makes it a potentially useful compound for the development of novel therapeutics for various diseases. However, one of the limitations of IMSA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on IMSA. One area of interest is the development of IMSA-based therapeutics for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of IMSA-based anti-cancer therapies, particularly for the treatment of solid tumors. In addition, further studies are needed to fully understand the mechanism of action of IMSA and its potential side effects.
Propiedades
IUPAC Name |
N-[4-[(3-iodo-4-methoxyphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O4S/c1-10(19)17-11-3-5-12(6-4-11)18-23(20,21)13-7-8-15(22-2)14(16)9-13/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFUVHKIAGPDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-bromobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B3612059.png)
![N-phenyl-3-[(4-phenyl-1,3-thiazol-2-yl)thio]propanamide](/img/structure/B3612065.png)
![methyl 3-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzoate](/img/structure/B3612068.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3612073.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxybenzyl)acetamide](/img/structure/B3612075.png)
![8-ethyl-2-{4-[(methylamino)carbonothioyl]-1-piperazinyl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3612097.png)
![N-isopropyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B3612108.png)
![4-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenylbenzamide](/img/structure/B3612110.png)
![1-(5-chloro-2-methylphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3612116.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3612126.png)

![4-{[(4-methylphenyl)thio]methyl}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3612143.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3612144.png)
![6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B3612149.png)